![molecular formula C16H23NO4S2 B2919226 (E)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide CAS No. 2380195-56-0](/img/structure/B2919226.png)
(E)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide, commonly known as TH-302, is a hypoxia-activated prodrug that has gained significant attention in recent years due to its potential as a cancer treatment.
Applications De Recherche Scientifique
TH-302 has been extensively studied for its potential as a cancer treatment. It is particularly effective against hypoxic tumors, which are known to be resistant to traditional chemotherapy and radiation therapy. TH-302 has been shown to be effective against a wide range of cancers, including pancreatic, breast, lung, and prostate cancer.
Mécanisme D'action
TH-302 is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. Once activated, TH-302 releases a cytotoxic alkylating agent that targets cancer cells. The cytotoxic agent binds to DNA and inhibits cell division, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
TH-302 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. TH-302 has also been shown to enhance the effectiveness of radiation therapy and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TH-302 is its ability to target hypoxic tumors, which are often resistant to traditional cancer treatments. TH-302 has also been shown to have a good safety profile in preclinical studies. However, there are some limitations to using TH-302 in lab experiments. For example, the activation of the prodrug requires hypoxic conditions, which can be difficult to replicate in vitro.
Orientations Futures
There are a number of potential future directions for research on TH-302. One area of interest is the development of new hypoxia-activated prodrugs that are even more effective than TH-302. Another area of interest is the use of TH-302 in combination with other cancer treatments, such as immunotherapy. Finally, there is also interest in exploring the potential use of TH-302 in other diseases, such as ischemic heart disease.
Conclusion:
In conclusion, TH-302 is a hypoxia-activated prodrug that has shown promise as a cancer treatment. Its ability to target hypoxic tumors and enhance the effectiveness of traditional cancer treatments make it an attractive option for further research. While there are some limitations to using TH-302 in lab experiments, its potential as a cancer treatment warrants further investigation.
Méthodes De Synthèse
TH-302 is synthesized through a multistep process that involves the reaction of 2-chloroethylamine hydrochloride with 4-(2-hydroxyethoxy)thiophene-2-carboxylic acid, followed by the addition of 2-phenylacetaldehyde and then sodium sulfite. The resulting product is then purified through column chromatography to obtain TH-302 in its pure form.
Propriétés
IUPAC Name |
(E)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S2/c18-9-10-21-16(7-11-22-12-8-16)14-17-23(19,20)13-6-15-4-2-1-3-5-15/h1-6,13,17-18H,7-12,14H2/b13-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMOYJWYMYBYEN-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNS(=O)(=O)C=CC2=CC=CC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCC1(CNS(=O)(=O)/C=C/C2=CC=CC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.